molecular formula C14H17N5 B1681965 Sotirimod CAS No. 227318-75-4

Sotirimod

Cat. No. B1681965
M. Wt: 255.32 g/mol
InChI Key: ZXBCLVSLRUWISJ-UHFFFAOYSA-N
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Description

Sotirimod is an investigational small molecule drug . It is an immunostimulant and is being investigated for use in the treatment of actinic keratosis and skin infections/disorders . It is also known by the external IDs R-850 and S-30594 .


Molecular Structure Analysis

The molecular formula of Sotirimod is C14H17N5 . The average mass is 255.318 Da and the monoisotopic mass is 255.148392 Da . The IUPAC name is 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]1,5-naphthyridin-4-amine .

Scientific Research Applications

1. Anti-Allergic Applications

Sotirimod's applications have been explored in the context of specific oral tolerance induction (SOTI), particularly in addressing food allergies. For example, Rolinck-Werninghaus et al. (2005) and Niggemann et al. (2006) discuss how SOTI, a method involving the gradual introduction of allergenic foods, can be used to treat food allergies, suggesting potential benefits of Sotirimod in this area (Rolinck-Werninghaus et al., 2005); (Niggemann et al., 2006).

2. Anti-Inflammatory and Antioxidant Effects

Sotirimod's anti-inflammatory and antioxidant potential is highlighted in various studies. Liby and Sporn (2012) discuss synthetic oleanane triterpenoids (SOs), which include Sotirimod, noting their capacity to suppress inflammation and oxidative stress, thereby offering cytoprotective effects (Liby & Sporn, 2012).

3. Impact on Immune Response

The effects of Sotirimod on the immune system are evident in studies focusing on oral immunotherapy. Fuentes-Aparicio et al. (2012) explored how specific oral tolerance induction (SOTI) affects CD4+ T cells in hen’s egg‐allergic children, which could be related to the immunomodulatory effects of Sotirimod (Fuentes-Aparicio et al., 2012).

properties

IUPAC Name

2-methyl-1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-8(2)7-19-9(3)17-12-13(19)11-10(18-14(12)15)5-4-6-16-11/h4-6,8H,7H2,1-3H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBCLVSLRUWISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC(C)C)C3=C(C=CC=N3)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177269
Record name Sotirimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sotirimod

CAS RN

227318-75-4
Record name Sotirimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227318754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotirimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sotirimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTIRIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X04FQM7J4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Aqueous ammonium hydroxide (5.07 kg of 30% w/w) was added over a period of ten minutes to a suspension of 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-5-oxide (6.00 kg, 23.4 mol) in ethanol (23.2 kg) at 22° C. The reaction was stirred for five minutes. Benzenesulfonyl chloride (8.80 kg, 49.8 mol) was added over a period of 30 minutes. The reaction was stirred for one hour at 22° C. A solution of aqueous sodium hydroxide (15.0 kg of 25% w/w) and water (34.0 kg) was added to the reaction mixture over a period of 30 minutes at 22° C. to adjust the mixture to pH 13. The resulting mixture was cooled to 11° C. and stirred at that temperature for three hours and then separated by centrifugation. A solid was collected, washed with demineralized water (105.0 kg) at 22° C. until the filtrate was pH 7, and dried under vacuum (2×103 Pa, 0.02 bar) at 45° C. for 24 hours to provide 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-4-amine.
Quantity
5.07 kg
Type
reactant
Reaction Step One
Name
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-5-oxide
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
23.2 kg
Type
solvent
Reaction Step One
Quantity
8.8 kg
Type
reactant
Reaction Step Two
Quantity
15 kg
Type
reactant
Reaction Step Three
Name
Quantity
34 kg
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sotirimod
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Sotirimod
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Sotirimod
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Sotirimod

Citations

For This Compound
18
Citations
DANA NIŢESCU, M ALECU, L COMAN… - Dermatovenerologia …, 2020 - revistasrd.ro
… Imiquimod is an imidazoquinoline, along with sotirimod and resiquimod, being the first of a new class of immune response modulators (MRIs) with antiviral and antitumor effects …
Number of citations: 3 www.revistasrd.ro
T Meyer, E Stockfleth - Expert opinion on investigational drugs, 2008 - Taylor & Francis
Background: Toll-like receptors (TLR) represent a family of surface molecules that function as primary sensors of the innate immune system to recognize microbial pathogens. Ligand …
Number of citations: 101 www.tandfonline.com
W Valins, S Amini, B Berman - The Journal of clinical and aesthetic …, 2010 - ncbi.nlm.nih.gov
Toll-like receptors are a group of glycoproteins located mostly in cellular membranes, capable of recognizing certain molecules in exogenous microorganisms and initiating immune …
Number of citations: 112 www.ncbi.nlm.nih.gov
L Kemény - Non-Surgical Treatment of Keratinocyte Skin Cancer, 2009 - Springer
Imiquimod belongs to the family of synthetic small nucleotid-like molecules of imidazo-quinolinamines. It is an immune response modifier (IRM) with potent antiviral and antitumoral …
Number of citations: 6 link.springer.com
N Matin, O Tabatabaie… - Expert Opinion on …, 2015 - Taylor & Francis
Introduction: The role of skin, as a part of the immune system has long been elucidated. Toll-like receptors (TLRs), a group of pattern recognition receptors, are involved in the …
Number of citations: 6 www.tandfonline.com
V Williams, T Rosen, RI Ceilley… - Cancer of the Skin …, 2011 - books.google.com
Cancer chemotherapy ideally produces selective destruction of the malignant or abnormal cells with minimal or no toxicity to normal cells. The application of topical chemotherapy for …
Number of citations: 0 books.google.com
S Bhagchandani, JA Johnson, DJ Irvine - Advanced drug delivery reviews, 2021 - Elsevier
Imidazoquinoline derivatives (IMDs) and related compounds function as synthetic agonists of Toll-like receptors 7 and 8 (TLR7/8) and one is FDA approved for topical antiviral and skin …
Number of citations: 60 www.sciencedirect.com
CINW BLOOD - orbit.dtu.dk
(57) Abstract: This invention concerns a liposome comprising lipids and at least one active ingredient, Wherein at least one of the lipids is a cationic lipid; said liposomc exhibiting a not …
Number of citations: 0 orbit.dtu.dk
TL Andresen, LM Bruun, TB Larsen, RI Jølck… - 2016 - orbit.dtu.dk
… -002 (CL075), 3M-003, 3M-005, 3M-006, 3M-007, 3M0 12, 3M-1 3, 3M-031 ,3M-854 (3M Pharma), CL097, CL264, IC-31 , Loxohbine and other imidazoquinolines, ssPolyU, sotirimod (…
Number of citations: 2 orbit.dtu.dk
KT DE, LB DE - Journal of Chromatography Library, 2015 - sumobrain.org
The present invention relates to a water-insoluble controlled-release anti-CTLA4 compound for use in the treatment of a cell-proliferation disorder, wherein said water-insoluble …
Number of citations: 0 www.sumobrain.org

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